Complete GIRK2 Inactivity: A Defined Negative Control Profile Absent in Many Analogs
1448123-44-1 was profiled in a high-throughput screen for GIRK2 activators. The compound exhibited no efficacy at any concentration tested (0.024 µM to 25 µM), with all outcomes classified as 'INACTIVE' . In contrast, structurally related piperidinyl thiazole isoxazoline analogs have been reported as highly potent FAAH inhibitors with analgesic properties [1], demonstrating that the thiazolyl-piperidine scaffold is capable of engaging other targets. This defined absence of GIRK2 activity provides a key differentiation: 1448123-44-1 can serve as a clean negative control in GIRK2 channel studies, whereas analogs with uncharacterized GIRK2 profiles cannot.
| Evidence Dimension | GIRK2 Activation (Efficacy) |
|---|---|
| Target Compound Data | INACTIVE at 25, 8.3, 2.8, 0.94, 0.15, 0.024 µM |
| Comparator Or Baseline | Piperidinyl thiazole isoxazolines (FAAH inhibitors): Potent analgesic activity reported; GIRK2 activity uncharacterized |
| Quantified Difference | Qualitative difference: Target compound is completely inactive; class members show potent activity at unrelated targets |
| Conditions | Cell-based HTS using plate reader; assay: VANDERBILT_HTS_GIRK2_MPD |
Why This Matters
For researchers requiring a GIRK2-inert compound as a specificity control, 1448123-44-1 provides documented inactivity, eliminating the risk of confounding channel modulation present in uncharacterized analogs.
- [1] CPRiL. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. University of Freiburg CPI Repository. Accessed April 2026. View Source
